N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound featuring a pyrazole ring, an ethoxyethyl chain, a thiophene ring, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethoxyethyl Chain: The pyrazole ring is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form the ethoxyethyl derivative.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with elemental sulfur.
Attachment of the Thiophene Ring: The thiophene ring is then attached to the ethoxyethyl-pyrazole intermediate via a nucleophilic substitution reaction.
Formation of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the thiophene-ethoxyethyl-pyrazole intermediate with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarboxamide moiety can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical structures.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings can interact with the active sites of enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: This compound is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(furan-2-yl)cyclopentanecarboxamide: Similar to the target compound but with a furan ring instead of a thiophene ring, leading to different electronic properties.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1-(benzofuran-2-yl)cyclopentanecarboxamide: Contains a benzofuran ring, which may result in different biological activity and chemical reactivity.
Uniqueness
The combination of the pyrazole, ethoxyethyl, thiophene, and cyclopentanecarboxamide moieties in this compound provides a unique set of electronic, steric, and chemical properties that can be exploited for various applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-16(17(6-1-2-7-17)15-5-3-14-23-15)18-9-12-22-13-11-20-10-4-8-19-20/h3-5,8,10,14H,1-2,6-7,9,11-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOILLNXKXMVLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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